molecular formula C6H15NOS B2707657 2-Methoxy-4-(methylsulfanyl)butan-1-amine CAS No. 1489174-95-9

2-Methoxy-4-(methylsulfanyl)butan-1-amine

Cat. No.: B2707657
CAS No.: 1489174-95-9
M. Wt: 149.25
InChI Key: FXNGUCXKHCOLTM-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methylsulfanyl)butan-1-amine is a chemical compound with the molecular formula C6H15NOS and a molecular weight of 149.25 . It is commonly used in scientific research due to its diverse applications, including drug development, organic synthesis, and biochemical studies.


Molecular Structure Analysis

The molecular structure of this compound consists of a butan-1-amine backbone with a methoxy group attached to the second carbon and a methylsulfanyl group attached to the fourth carbon . The InChI code for this compound is 1S/C6H15NOS/c1-8-6(5-7)3-4-9-2/h6H,3-5,7H2,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

Chemical Synthesis and Reactions

2-Methoxy-4-(methylsulfanyl)butan-1-amine is involved in various chemical synthesis processes and reactions. For example, it participates in the formation of amides and esters, as shown in the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine, leading to the formation of butyl ester of the corresponding acid, which is resistant to aminolysis (Novakov et al., 2017). Additionally, it's involved in the formation of tetrahydroazepines, as demonstrated in a reaction resulting in 2-ethylidene-6-methoxy-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine (Nedolya et al., 2011).

Asymmetric Synthesis

The compound is used in the asymmetric synthesis of amines. N-tert-Butanesulfinyl aldimines and ketimines are intermediates for asymmetric synthesis of amines, and this compound plays a role in such syntheses (Ellman et al., 2002).

Process Optimization in Chemical Synthesis

The compound is also significant in process optimization in chemical synthesis. It is used in synthesizing intermediates like Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, from salicylic acid (Xu et al., 2018).

Enantioselective Synthesis

This compound contributes to enantioselective synthesis as well. For instance, its role in the synthesis of (S)-3-Amino-4-methoxy-butan-1-ol through reductive amination demonstrates its utility in creating chiral compounds (Mattei et al., 2011).

Catalysis and Photopolymerization

This compound also finds applications in catalysis and photopolymerization processes. A study focusing on nitroxide-mediated photopolymerization used a derivative of this compound as a photoiniferter, highlighting its role in advanced polymerization techniques (Guillaneuf et al., 2010).

Properties

IUPAC Name

2-methoxy-4-methylsulfanylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NOS/c1-8-6(5-7)3-4-9-2/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNGUCXKHCOLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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